molecular formula C11H18O3 B8686055 Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate

Ethyl 2-(1-methyl-4-oxocyclohexyl)acetate

Cat. No. B8686055
M. Wt: 198.26 g/mol
InChI Key: PAONPYGPWLWLLN-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

Water (0.5 mL) was added to a stirring solution of ethyl 2-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate (1.6 g, 6.60 mmol) and formic acid (10 mL) at room temperature. Analysis of the reaction mixture by LCMS indicated that the starting material was consumed and the desired product had formed. The reaction mixture was concentrated under reduced pressure, and the residue was partitioned between EtOAc and brine, the layers were separated, the organic material washed with brine (2×), dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure to give a pale yellow liquid ethyl 2-(1-methyl-4-oxocyclohexyl)acetate (1.6 g, 8.07 mmol, 86% yield): 1H NMR (500 MHz, CDCl3) δ 1.22-1.31 (m, 6H), 1.77-1.91 (m, 4H), 2.39-2.43 (m, 6H), 4.12-4.23 (m, 2H).
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[CH3:2][C:3]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:11][C:6]2(OCC[O:7]2)[CH2:5][CH2:4]1>C(O)=O>[CH3:2][C:3]1([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:4][CH2:5][C:6](=[O:7])[CH2:11][CH2:12]1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
O
Name
ethyl 2-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate
Quantity
1.6 g
Type
reactant
Smiles
CC1(CCC2(OCCO2)CC1)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)=O)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.